3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
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Description
“3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is an organic compound . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have been studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in the literature . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Scientific Research Applications
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, pyrazolo[1,5-a]pyrimidine derivatives, akin to 3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, often exhibit pharmacological activities that can be pivotal in drug development processes. For instance, pyrazolo[1,5-a]pyrimidine cores have been explored for their potential as kinase inhibitors, offering therapeutic avenues in cancer treatment and inflammatory diseases. The structural optimization and functionalization of such compounds, as seen in the discovery of selective inhibitors like GS-5806 for respiratory syncytial virus (RSV), highlight the chemical's utility in designing potent antiviral agents (Mackman et al., 2015).
Environmental Science and Toxicology
Research on related compounds underscores the importance of understanding environmental exposure and the toxicological implications of chemical pollutants, including organophosphorus and pyrethroid pesticides. Studies examining the presence of carcinogenic heterocyclic amines in urine following consumption of cooked meats point to the relevance of such compounds in dietary exposure and cancer risk assessment. These insights into environmental and dietary exposure to structurally related compounds suggest avenues for investigating the environmental persistence, bioaccumulation, and potential health impacts of 3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (Ushiyama et al., 1991).
properties
IUPAC Name |
3-chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-3-5-11(6-4-9)12-7-16-14-13(15)10(2)17-18(14)8-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMYIHBAXDNGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(C(=N3)C)Cl)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322188 |
Source
|
Record name | 3-chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821443 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
CAS RN |
439107-68-3 |
Source
|
Record name | 3-chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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